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Compound of Interest

Compound Name: 4-(4-Bromophenethyl)morpholine

Cat. No.: B1280873

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenethyl)morpholine is a morpholine derivative with potential applications in
medicinal chemistry and drug development. The morpholine moiety is a privileged scaffold in
many bioactive compounds, contributing to desirable pharmacokinetic and pharmacodynamic
properties. The presence of a bromophenethyl group suggests possibilities for further
functionalization and exploration of its structure-activity relationship (SAR). This document
provides an overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic
characteristics of 4-(4-Bromophenethyl)morpholine, a general protocol for its synthesis, and
a standardized method for NMR sample preparation and analysis.

While specific experimental data for 4-(4-Bromophenethyl)morpholine is not readily available
in the public domain, this document leverages data from the closely related analog, 4-(4-
Bromophenyl)morpholine, and established principles of organic chemistry and spectroscopy to
provide a predictive and practical guide for researchers.

Predicted NMR Spectroscopy Data

The structural similarity between 4-(4-Bromophenethyl)morpholine and 4-(4-
Bromophenyl)morpholine allows for the prediction of its NMR spectral features. The key
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difference is the ethyl linker between the phenyl ring and the morpholine nitrogen in the target
compound. This will introduce characteristic signals in both the *H and 3C NMR spectra.

Predicted *H NMR Data

The *H NMR spectrum is expected to show distinct signals for the protons of the bromophenyl
ring, the ethyl linker, and the morpholine ring.

Table 1: Predicted *H NMR Chemical Shifts (&) and Multiplicities for 4-(4-
Bromophenethyl)morpholine.

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic (Ha) ~7.45 d,J=84Hz 2H
Aromatic (Hb) ~7.10 d,J=84Hz 2H
Morpholine (-OCH2) ~3.70 t,J=4.8Hz 4H
Ethyl (-CH2-Ar) ~2.75 t,J=7.6 Hz 2H
Ethyl (-CH2-N) ~2.55 t,J=7.6 Hz 2H
Morpholine (-NCHz2) ~2.45 t,J=4.8Hz 4H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual
values may vary depending on the solvent and experimental conditions.

Predicted **C NMR Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted 3C NMR Chemical Shifts (d) for 4-(4-Bromophenethyl)morpholine.
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Carbon Predicted Chemical Shift (8, ppm)
Aromatic (C-Br) ~120

Aromatic (CH) ~131.5, 130.5

Aromatic (C-CHz) ~139

Morpholine (-OCH?2) ~67.0

Ethyl (-CH2-N) ~60.5

Morpholine (-NCH2) ~53.5

Ethyl (-CHz-Ar) ~33.0

Note: These are estimated chemical shifts and are subject to experimental variation.

Experimental Protocols
Synthesis of 4-(4-Bromophenethyl)morpholine

A plausible and common method for the synthesis of 4-(4-Bromophenethyl)morpholine is the
N-alkylation of morpholine with a suitable 4-bromophenethyl halide.

Reaction Scheme:
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 To cite this document: BenchChem. [Application Notes and Protocols: 4-(4-
Bromophenethyl)morpholine NMR Spectroscopy and Synthesis]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1280873#4-4-
bromophenethyl-morpholine-nmr-spectroscopy-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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